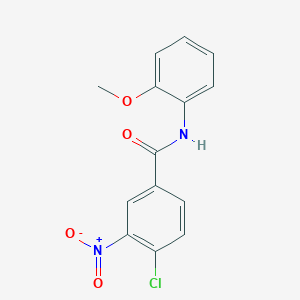![molecular formula C10H13N3O2 B5526102 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]pyrimidine](/img/structure/B5526102.png)
2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]pyrimidine and its derivatives involves thermal cyclization of N-(pyrimidinyl)-γ-aminobutyric acids, leading to the formation of (2-oxo-1-pyrrolidinyl)pyrimidines. Subsequent reactions with sodium salts of acetone or acetophenone oximes yield pyrimidinylketoximes, highlighting a versatile approach to synthesizing this class of compounds (Danagulyan et al., 1993). Further advancements include the reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine, demonstrating a method for synthesizing 2-(pyrrolidin-1-yl)pyrimidines, confirmed through spectroscopy and X-ray structural analysis (Smolobochkin et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of related pyrimidine derivatives reveals various conformational states. For instance, the pyrimidine ring in some compounds adopts a flattened-boat conformation, with hydrogen bonding playing a crucial role in stabilizing the structure. This is evident in the study of methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate, where hydrogen bonds form a two-dimensional network (Thenmozhi et al., 2009).
Applications De Recherche Scientifique
Pyrimidine Derivatives Synthesis and Properties
Synthesis Techniques : Research has focused on developing novel synthesis techniques for pyrimidine derivatives, including microwave-mediated synthesis under solvent-free conditions, highlighting the efficiency and environmental benefits of such methods (J. Vanden Eynde et al., 2001). These techniques are crucial for generating pyrimidine compounds with potential biological and pharmaceutical applications.
Biological Activity : Some pyrimidine compounds have been explored for their biological activities. For instance, derivatives have displayed inhibitory effects against bacteria, fungi, and tumor cells, suggesting their potential in developing new therapeutic agents (Petra Černuchová et al., 2005). This research avenue is significant for identifying new drugs and understanding the bioactive properties of pyrimidine compounds.
Antiviral and Antitumor Applications : Some studies have focused on the antiviral and antitumor potentials of pyrimidine derivatives. For example, novel pyrrolo[2,3-d]pyrimidines have been synthesized as nonclassical antifolates targeting both thymidylate and purine nucleotide biosynthesis, exhibiting potent antiproliferative effects against various tumor cell lines (Yi Liu et al., 2015). These findings underscore the therapeutic potential of pyrimidine derivatives in cancer treatment.
Mécanisme D'action
The mechanism of action of “2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]pyrimidine” in the context of adsorption involves its critical involvement of C=O and C–O functional groups . Kinetic assessments suggested that the rare earth ions’ adsorption onto the gels could be characterized by uniform or non-uniform monolayer surface adsorption .
Propriétés
IUPAC Name |
2-pyrimidin-2-yloxy-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-9(13-6-1-2-7-13)8-15-10-11-4-3-5-12-10/h3-5H,1-2,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZMYKYVYRNTFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-2-yloxy)-1-(pyrrolidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-furylmethyl)piperidine](/img/structure/B5526039.png)

![N,N-dimethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5526044.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5526051.png)
![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5526052.png)
![4-[(4-benzyl-1-piperidinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5526055.png)
![2-[(6-amino-9H-purin-8-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5526057.png)
![5-[4-(methylthio)benzylidene]-3-{[4-(methylthio)benzylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5526062.png)
![2-(4-biphenylyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5526068.png)
![N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5526069.png)
![4-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-2-thiophenecarboxamide](/img/structure/B5526073.png)
![6-{[(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)(methyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5526084.png)
![{4-[(2-nitrobenzoyl)amino]phenyl}acetic acid](/img/structure/B5526090.png)
